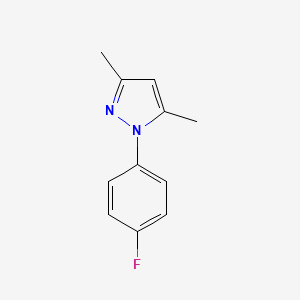
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at position 1 and methyl groups at positions 3 and 5 makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include:
Temperature: Moderate heating (around 80-100°C)
Solvent: Ethanol or methanol
Catalyst/Base: Sodium acetate or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products:
Oxidation: Pyrazole oxides
Reduction: Hydropyrazoles
Substitution: Halogenated or acylated derivatives
科学的研究の応用
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: Lacks one methyl group compared to the target compound.
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole: Methyl group at position 5 instead of 3.
1-(4-Fluorophenyl)-1H-pyrazole: No methyl groups.
Uniqueness: 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole stands out due to the presence of both methyl groups at positions 3 and 5, which may enhance its stability, reactivity, and biological activity compared to its analogs.
生物活性
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluorophenyl group and two methyl groups. The structural formula can be represented as follows:
This unique arrangement contributes to its binding affinity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl moiety enhances binding affinity, while the pyrazole ring provides structural stability. Notably, the compound has shown potential as an enzyme inhibitor, particularly against xanthine oxidase, which is relevant in conditions like gout and hyperuricemia.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including resistant strains such as Acinetobacter baumannii. The compound enhances the efficacy of existing antibiotics by disrupting bacterial cell wall synthesis and inhibiting efflux pumps .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| E. coli | 0.15 - 0.20 μg/mL |
| Acinetobacter baumannii | 0.10 - 0.15 μg/mL |
Anti-inflammatory and Analgesic Properties
The compound has been studied for its anti-inflammatory effects, showing promising results in modulating pathways involved in inflammation and pain signaling. It has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 2: Anti-inflammatory Activity of this compound
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 61 - 85% |
| IL-6 | 76 - 93% |
Anticancer Potential
Preliminary studies suggest that this pyrazole derivative may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential growth inhibitory effects .
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 49.85 |
| HT-29 (Colon) | Not specified |
| H460 (Lung) | Not specified |
Case Studies
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the compound's inhibitory activity against xanthine oxidase and found moderate activity that suggests further development could yield more potent inhibitors. Another study highlighted its role as an antibiotic adjuvant, enhancing the effectiveness of existing treatments against resistant bacterial strains.
特性
CAS番号 |
81329-48-8 |
|---|---|
分子式 |
C11H11FN2 |
分子量 |
190.22 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
InChIキー |
ZIJUTMPYXMDKLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















